5-Methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCUXBGEPLKSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220254 | |

| Record name | 5-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-57-5 | |

| Record name | 5-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54US8ZUG7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylnicotinamide chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties, Structure, and Biological Context of 5-Methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a nicotinamide derivative whose technical profile is often obscured by its more extensively studied isomers, particularly 1-methylnicotinamide (1-MNA), the primary metabolic product of the enzyme Nicotinamide N-methyltransferase (NNMT). This guide serves to delineate the specific chemical and biological properties of this compound, providing a clear, evidence-based resource for researchers. We will establish its distinct identity, detail its synthesis, and present its known biological activity, which, based on current literature, points towards a role as a poly(ADP-ribose) polymerase (PARP) inhibitor. Crucially, this document clarifies common points of confusion with its isomers and highlights the significant gaps in its characterization, offering a scientifically rigorous perspective for its potential application in research and drug development.

Part 1: Chemical Identity and Physicochemical Properties

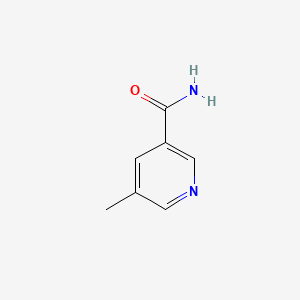

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. This substitution pattern is distinct from the biologically prevalent 1-MNA, where the methyl group is on the pyridine nitrogen, conferring a positive charge.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-methylpyridine-3-carboxamide | [1] |

| Synonyms | 5-Methylpyridine-3-carboxamide | [2][3] |

| CAS Number | 70-57-5 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O | [2][3][4] |

| Molecular Weight | 136.15 g/mol | [2][4] |

| Appearance | White to cream crystalline powder or solid | [1] |

| Melting Point | 166-168 °C | [4] |

| Boiling Point | 290.0 ± 28.0 °C (Predicted) | [4] |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [3][4] |

| InChI Key | BCCUXBGEPLKSEX-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CN=CC(=C1)C(N)=O | [1] |

Part 2: Synthesis and Characterization

The synthesis of this compound is achievable through a two-step process starting from the commercially available precursor 3,5-dimethylpyridine (3,5-lutidine). The process involves a selective oxidation followed by a standard amidation reaction.

Caption: Two-step synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Step-by-Step Synthesis of 5-Methylnicotinic Acid

This protocol is adapted from established methods for the selective oxidation of one methyl group on the pyridine ring.[5][6][7] The choice of oxidizing agent dictates the reaction conditions; potassium permanganate is a common choice.

-

Rationale: The selective oxidation of one methyl group in the presence of two is challenging. This procedure utilizes controlled addition of the oxidant under mild temperature conditions to favor mono-oxidation. An acidic workup is then used to isolate the carboxylic acid product.

-

Reaction Setup: In a suitably sized reaction vessel, charge 3,5-dimethylpyridine (1.0 eq). Add water as the solvent (approx. 10 volumes).

-

Oxidant Addition: While stirring the solution vigorously, begin the portion-wise addition of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq). Maintain the reaction temperature between 25-35 °C throughout the addition. Causality Note: Controlling the temperature is critical to prevent over-oxidation to 3,5-pyridinedicarboxylic acid.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at ~30 °C for 16-20 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup and Isolation:

-

Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Adjust the pH of the filtrate to ~3.0 using concentrated hydrochloric acid (HCl). This will precipitate the 5-methylnicotinic acid product. Causality Note: The isoelectric point of the product allows for its selective precipitation at this pH, while the dicarboxylic acid byproduct remains in solution.

-

Collect the solid precipitate by filtration and wash with cold water.

-

-

Purification: The crude product can be recrystallized from ethanol to yield high-purity 5-methylnicotinic acid.

Protocol 2: General Protocol for Amidation of 5-Methylnicotinic Acid

This is a standard and reliable method for converting a carboxylic acid to a primary amide.

-

Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate reacts readily with ammonia to form the stable amide bond.

-

Acyl Chloride Formation: Suspend 5-methylnicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, ~5-10 eq) and add a catalytic amount of DMF. Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride residue in an anhydrous aprotic solvent (e.g., THF or Dichloromethane). Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M NH₃ in isopropanol) dropwise.

-

Workup and Purification: Allow the reaction to warm to room temperature. Filter off the ammonium chloride salt byproduct. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization.

Spectroscopic Analysis

-

Expert Insight: For any researcher synthesizing or working with this compound, obtaining full NMR characterization is a critical first step for structural validation. The absence of a reference spectrum in major databases underscores the under-characterized nature of this specific isomer.

Table 2: Predicted ¹H NMR Chemical Shifts Based on fundamental principles, the following proton signals would be expected in a solvent like DMSO-d₆:

| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| H2, H6 | ~8.5 - 8.8 | Singlet / Doublet | 2H | Aromatic protons adjacent to ring Nitrogen |

| H4 | ~8.0 - 8.2 | Singlet / Triplet | 1H | Aromatic proton between functional groups |

| -CONH₂ | ~7.3 - 7.8 | Broad Singlets | 2H | Amide protons |

| -CH₃ | ~2.3 - 2.5 | Singlet | 3H | Methyl group on pyridine ring |

Part 3: Biological Activity and Scientific Context

The biological role of this compound is defined as much by what it is not as by what it is. It is imperative to distinguish it from its well-studied isomer, 1-methylnicotinamide, to ensure scientific accuracy.

Crucial Isomeric Distinction: this compound vs. 1-Methylnicotinamide (1-MNA)

The majority of research into the metabolic products of nicotinamide focuses on 1-MNA.[11][12] 1-MNA is the direct product of the NNMT enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen at position 1 of the nicotinamide ring.[13] This enzymatic product, 1-MNA, is a biologically active molecule with demonstrated anti-inflammatory, anti-thrombotic, and vasoprotective effects.[11][12] In contrast, This compound is not the product of NNMT activity on nicotinamide , and there is no significant evidence in the reviewed literature to suggest it is a substrate or a direct, potent inhibitor of this key enzyme.

The NNMT/NAD⁺ Salvage Pathway: The Central Role of 1-MNA

Nicotinamide N-methyltransferase (NNMT) is a critical enzyme in the cytosol that regulates cellular methylation and the NAD⁺ salvage pathway. By methylating nicotinamide, NNMT prevents it from being recycled back into NAD⁺, thus influencing energy metabolism, redox state, and the activity of NAD⁺-dependent enzymes like sirtuins. The product, 1-MNA, then acts as a signaling molecule itself.[13][14]

Caption: The NNMT pathway producing the active metabolite 1-MNA.

Identified Biological Activity of this compound: PARP Inhibition

While not a player in the central NNMT pathway, a specific biological activity for this compound has been identified. A 2020 study investigating synthetic lethality demonstrated that This compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP) .[15] In that study, this compound (at 500 µM and 2 mM) was shown to prevent the drop in cellular NAD⁺ levels caused by DNA-damaging agents, an effect characteristic of PARP inhibitors.[15]

-

Scientific Insight: PARP enzymes are crucial for DNA repair. Their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The finding that this compound possesses PARP inhibitory activity provides a concrete, testable hypothesis for its mechanism of action and potential therapeutic relevance, entirely distinct from the roles of 1-MNA.

Clarification on Misattributed Roles: Necrotizing Enterocolitis (NEC)

Some non-authoritative sources have linked this compound to the treatment of necrotizing enterocolitis (NEC).[4] However, recent, peer-reviewed research clarifies that it is 1-MNA that is implicated in the pathophysiology of NEC.[16][17][18] Studies have shown that levels of NNMT and 1-MNA are elevated in NEC and that exogenous administration of 1-MNA can attenuate the disease in animal models, likely by inhibiting the TLR4-NF-κB inflammatory pathway.[16][17] There is currently no robust scientific evidence to support a role for this compound in NEC.

Part 4: Summary and Future Directions

This compound is a distinct, synthesizable, yet significantly under-characterized isomer of methylated nicotinamide. This guide has established its fundamental chemical properties, provided robust protocols for its synthesis, and, most importantly, clarified its position within the broader field of nicotinamide metabolism.

Key Takeaways for Researchers:

-

Distinct Identity: this compound is structurally and biologically distinct from the NNMT-pathway metabolite 1-MNA. These compounds should not be used interchangeably or confused in experimental design.

-

Data Gap: There is a notable lack of public, experimentally-verified NMR spectral data for this compound, necessitating thorough in-house characterization upon synthesis.

-

Defined Biological Hypothesis: The most compelling evidence for its biological function points to the inhibition of PARP enzymes.

Future Research Directions:

-

Confirmation of PARP Inhibition: Quantitative studies are required to determine the IC₅₀ of this compound against various PARP isoforms.

-

Mechanism of Action: Elucidating how this compound interacts with the PARP active site would be a valuable next step.

-

Comparative Biology: Cellular studies directly comparing the effects of this compound and 1-MNA on pathways such as inflammation, NAD⁺ metabolism, and cellular stress would provide invaluable context to the field.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Vaz, F. M., et al. (2021). Urine NMR Metabolomics Profile of Preterm Infants With Necrotizing Enterocolitis Over the First Two Months of Life: A Pilot Longitudinal Case-Control Study.

- Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regener

-

Spectral Database for Organic Compounds. (2023). Wikipedia. [Link]

-

Spectral Database for Organic Compounds. Bioregistry. [Link]

-

N'-Methylnicotinamide (CID 64950). PubChem, National Center for Biotechnology Information. [Link]

- Ghanem, O., & Poroikov, V. (2021). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target.

-

Spectral Database for Organic Compounds. re3data.org. [Link]

-

1-Methylnicotinamide (HMDB0000699) 1H NMR Spectrum. Human Metabolome Database. [Link]

- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.

- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.

- Weitkamp, J.-H., et al. (2021). Extracellular Nicotinamide Phosphoribosyltransferase Is a Therapeutic Target in Experimental Necrotizing Enterocolitis. Cells.

- Hou, L., et al. (2025). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. PLOS ONE.

- CN102584695A - Preparing method of 5-methylnicotinicacid.

-

1-Methylnicotinamide. Wikipedia. [Link]

- Chen, Y., et al. (2015). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Molecular & Cellular Proteomics.

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

What is N-1-methylnicotinamide used for? (2024). Patsnap Synapse. [Link]

-

N-Methylnicotinamide (HMDB0003152) 1H NMR Spectrum. Human Metabolome Database. [Link]

- Myers, S. H., & Ortega, J. A. (2020). Synthetic Lethality through the Lens of Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. [Link]

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 70-57-5 [chemnet.com]

- 4. This compound CAS#: 70-57-5 [m.chemicalbook.com]

- 5. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 6. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 9. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 10. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 12. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]

- 13. Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target [mdpi.com]

- 14. rawamino.com [rawamino.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journals.plos.org [journals.plos.org]

- 17. 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis | PLOS One [journals.plos.org]

- 18. 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylnicotinamide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Methylnicotinamide, a molecule of significant interest in contemporary biomedical research. We will delve into its fundamental chemical properties, synthesis, and multifaceted biological roles, with a particular focus on its functions as an inhibitor of Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) polymerase (PARP). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide experimental design and application.

Core Properties of this compound

This compound is a derivative of nicotinamide (Vitamin B3). Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 70-57-5 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| IUPAC Name | 5-methylpyridine-3-carboxamide | |

| Appearance | White to cream or yellow to brown solid | [2] |

| Melting Point | 166-168 °C | [3] |

| Boiling Point | 290.0±28.0 °C (Predicted) | [3] |

| Purity | ≥96% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, starting from the commercially available 3,5-dimethylpyridine. The first step involves the oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid, followed by an amidation reaction to yield the final product.

Step 1: Oxidation of 3,5-Dimethylpyridine to 5-Methylnicotinic Acid

A common method for this oxidation utilizes a strong oxidizing agent like potassium permanganate in an aqueous solution[4][5].

Protocol:

-

In a suitable reaction vessel, dissolve 3,5-dimethylpyridine in water.

-

Slowly add potassium permanganate to the solution while maintaining the temperature between 25-35°C.

-

After the addition is complete, allow the reaction to proceed for 16-20 hours at approximately 30-45°C[4].

-

Upon completion, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 3.0 to precipitate the crude 5-methylnicotinic acid, which is collected by filtration[4].

-

The crude product can be further purified by recrystallization from ethanol[4].

Step 2: Amidation of 5-Methylnicotinic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several standard organic synthesis methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia[6][7].

General Protocol:

-

Suspend 5-methylnicotinic acid in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, and reflux the mixture to form the acyl chloride. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After the formation of the acyl chloride is complete, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude acyl chloride is then dissolved in an appropriate solvent and reacted with a source of ammonia (e.g., aqueous ammonia, ammonia gas) to form this compound.

-

The final product can be purified by extraction and recrystallization.

Biological Significance and Mechanisms of Action

This compound has emerged as a molecule of interest due to its interaction with key enzymes involved in cellular metabolism and DNA repair.

Inhibition of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor[8]. This process yields 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). Overexpression of NNMT has been linked to various diseases, including cancer, obesity, and type 2 diabetes[9].

This compound acts as an inhibitor of NNMT. By blocking the activity of this enzyme, it can modulate the levels of intracellular NAD+ and SAM, which are critical for numerous cellular processes, including energy metabolism and epigenetic regulation[10].

Caption: Inhibition of NNMT by this compound.

Role as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death[3]. PARP inhibitors have been successfully developed as anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[1].

Nicotinamide and its analogs, including this compound, are known to be inhibitors of PARP activity[11]. They act as competitive inhibitors by binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby impairing DNA repair processes. This can lead to the accumulation of DNA damage and subsequent cell death in cancer cells.

Caption: Mechanism of PARP inhibition by this compound.

Experimental Protocols and Applications

The unique biological activities of this compound make it a valuable tool in various experimental settings, particularly in the fields of oncology and metabolic diseases.

In Vitro NNMT Inhibition Assay

This fluorometric assay is designed to screen for and characterize inhibitors of NNMT. The assay relies on the detection of a thiol group generated from the enzymatic reaction cascade.

Protocol:

-

Reagent Preparation: Prepare solutions of NNMT enzyme, S-adenosylmethionine (SAM), nicotinamide (substrate), and the test compound (this compound) in an appropriate assay buffer. A known NNMT inhibitor, such as 1-Methylnicotinamide, should be used as a positive control[12].

-

Reaction Setup: In a 96-well plate, combine the NNMT enzyme, SAM, and the test compound at various concentrations. Include wells for a no-inhibitor control and a background control (without nicotinamide)[12].

-

Initiation and Incubation: Initiate the reaction by adding nicotinamide to all wells except the background control. Incubate the plate at 37°C for a specified time (e.g., 15 minutes)[12].

-

Stopping the Reaction: Terminate the reaction by adding a stopping solution, such as pre-chilled isopropyl alcohol[12].

-

Detection: The product of the NNMT reaction, S-adenosylhomocysteine (SAH), is hydrolyzed to homocysteine, which contains a free thiol group. This thiol group is detected using a specific fluorescent probe. The fluorescence is measured at an excitation/emission wavelength pair of approximately 392/482 nm[12][13].

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in fluorescence signal compared to the no-inhibitor control. The IC₅₀ value can be calculated from a dose-response curve.

In Vivo Studies in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the use of this compound in a preclinical model of obesity and metabolic disease.

Protocol:

-

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (45-60% of calories from fat) for 8-12 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions[14].

-

Compound Administration: this compound is administered to the DIO mice via a suitable route, such as subcutaneous injection or oral gavage, at a predetermined dose and frequency. A vehicle control group receives the same volume of the vehicle solution[10][14].

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Metabolic Phenotyping: At the end of the treatment period, a series of metabolic tests are performed:

-

Body Composition Analysis: Techniques like Dual-energy X-ray absorptiometry (DEXA) or EchoMRI are used to quantify fat mass and lean mass[14].

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests assess glucose homeostasis and insulin sensitivity. Mice are fasted, and then a bolus of glucose (for GTT) or insulin (for ITT) is administered intraperitoneally. Blood glucose levels are measured at various time points post-injection[15].

-

-

Tissue and Plasma Analysis: At the end of the study, plasma and tissues can be collected for the analysis of lipids, hormones, and metabolites.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantification of this compound in various matrices, including biological samples. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) can be used for separation, with detection by UV absorbance at approximately 254 nm[16][17].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of synthesized this compound[4][18].

Safety and Handling

Based on available safety data sheets for similar nicotinamide derivatives, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[2].

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area[19].

-

Storage: Store in a cool, dry place in a tightly sealed container[20].

Conclusion

This compound is a promising small molecule with well-defined inhibitory activities against NNMT and PARP. Its potential to modulate key cellular pathways in metabolism and DNA repair makes it a valuable tool for research in oncology, metabolic disorders, and other related fields. The experimental protocols and foundational knowledge provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the advancement of novel therapeutic strategies.

References

-

JPharmachem. (n.d.). Safety Data Sheet: N-Methylnicotinamide. Retrieved from [Link]

- Gomez, G., et al. (2014).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65560, this compound. Retrieved from [Link].

-

Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]

- Li, Y., et al. (2023). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. Metabolites, 13(11), 1135.

- Google Patents. (2012). CN102584695A - Preparing method of 5-methylnicotinicacid.

- van Haren, M. J., et al. (2017). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 60(16), 7043–7057.

- Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 121-134.

-

Specific Polymers. (n.d.). HPLC, a modular technique that complements NMR. Retrieved from [Link]

- Fillastre, J. P., et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 843-851.

- Shaikh, B., et al. (1977). Determination of N1-methylnicotinamide in urine by high-pressure liquid chromatography.

- Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

- Gao, T., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. International Journal of Molecular Sciences, 22(15), 8031.

- Li, W., et al. (2017). Direct amidation of esters with nitroarenes.

-

ResearchGate. (2014, February 20). What are the best suggestions for an efficient and rapid procedure for amidation?. Retrieved from [Link]

- De Cunto, M., et al. (2024). NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. Toxics, 12(3), 182.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (2025, June 9). (PDF) In Vivo Testing in Mice: Principles, Applications, and Challenges. Retrieved from [Link]

- Selvaraji, S., et al. (2021). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols, 2(4), 100913.

Sources

- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. tribioscience.com [tribioscience.com]

- 9. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit | AffiGEN [affiassay.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Determination of N1-methylnicotinamide in urine by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. jpharmachem.com [jpharmachem.com]

- 20. fishersci.at [fishersci.at]

A Researcher's Guide to the Synthesis of 5-Methylnicotinamide

Introduction: The Significance of 5-Methylnicotinamide in Modern Research

This compound, a derivative of nicotinamide (Vitamin B3), is a molecule of growing interest within the scientific community, particularly in the fields of pharmacology and biochemistry. Its structural similarity to nicotinamide, a key component of the coenzymes NAD+ and NADP+, positions it as a valuable tool for probing enzymatic pathways and developing novel therapeutic agents. Researchers are actively exploring its potential as an inhibitor of various enzymes, including poly(ADP-ribose) polymerases (PARPs), which are implicated in DNA repair and cancer therapy. A reliable and well-characterized synthetic route is paramount for ensuring the purity and consistency of this compound used in these critical research applications.

This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound suitable for research-scale production. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and rationale for key experimental choices, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot as needed.

Synthetic Strategy: A Two-Stage Approach from 3,5-Dimethylpyridine

The synthesis of this compound is efficiently achieved through a robust two-stage process commencing with the commercially available starting material, 3,5-dimethylpyridine (also known as 3,5-lutidine). The overall synthetic pathway is depicted below:

Caption: Synthetic workflow for this compound.

The initial stage involves the selective oxidation of one of the two methyl groups of 3,5-dimethylpyridine to a carboxylic acid, yielding the key intermediate, 5-methylnicotinic acid. The subsequent stage focuses on the conversion of this carboxylic acid into the desired primary amide, this compound. For this guide, we will detail a reliable two-step amidation process that proceeds through a methyl ester intermediate, which offers high yields and straightforward purification.

Part 1: Synthesis of 5-Methylnicotinic Acid

The selective oxidation of a methyl group on the pyridine ring is a critical first step. Potassium permanganate (KMnO4) is a powerful and effective oxidizing agent for this transformation.[1][2] The reaction must be carefully controlled to favor the mono-oxidation product and minimize the formation of the di-acid byproduct, 3,5-pyridinedicarboxylic acid.

Experimental Protocol: Oxidation of 3,5-Dimethylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyridine (1 equivalent) to distilled water.

-

Reagent Addition: While stirring the solution at room temperature, slowly add potassium permanganate (KMnO4) (2.5 equivalents) portion-wise over a period of 4-5 hours. The reaction is exothermic, and the temperature should be maintained between 25-35°C using a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to 45°C and maintain for approximately 16-20 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) byproduct. Wash the filter cake with hot water.

-

Combine the filtrates and adjust the pH to approximately 3.0 with concentrated hydrochloric acid (HCl). This will precipitate the crude 5-methylnicotinic acid.

-

Collect the crude product by filtration and wash with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or water to yield pure 5-methylnicotinic acid as a white solid.

-

| Parameter | Value | Rationale |

| Starting Material | 3,5-Dimethylpyridine | Commercially available and cost-effective precursor. |

| Oxidizing Agent | Potassium Permanganate (KMnO4) | Strong and effective oxidant for benzylic C-H bonds. |

| Solvent | Water | Green solvent, and the reaction is effective in an aqueous medium. |

| Reaction Temperature | 25-45°C | Controlled temperature minimizes over-oxidation to the di-acid. |

| pH Adjustment | ~3.0 | The isoelectric point of 5-methylnicotinic acid, maximizing precipitation. |

Part 2: Synthesis of this compound

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A highly reliable and scalable approach involves a two-step sequence: esterification of the carboxylic acid followed by amidation. This method avoids harsh reagents and often provides a cleaner product compared to direct amidation from the acid.

Step 2a: Esterification of 5-Methylnicotinic Acid

The carboxylic acid is first converted to its methyl ester. Thionyl chloride (SOCl2) in methanol is an effective reagent system for this transformation, as it generates the reactive acid chloride in situ, which is then immediately esterified by the methanol solvent.[3]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 5-methylnicotinic acid (1 equivalent) in methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (2 equivalents) dropwise. Maintain the temperature between 20-25°C.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours.[3]

-

Work-up and Isolation:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Add ice water to the residue and neutralize to a pH of 7-10 with a saturated sodium carbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-methylnicotinate, which is often a white solid.[3]

-

Step 2b: Amidation of Methyl 5-Methylnicotinate

The final step is the conversion of the methyl ester to the primary amide using ammonia. This is a classic aminolysis reaction.

-

Reaction Setup: In a sealed pressure vessel, dissolve methyl 5-methylnicotinate (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).

-

Reaction: Heat the mixture at a temperature between 70-100°C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Isolation:

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product as a crystalline solid.

-

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: To compare with the literature value for pure this compound.

Safety Considerations

-

Potassium permanganate is a strong oxidizing agent and should be handled with care.

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO2 and HCl). This reagent should be handled in a well-ventilated fume hood.

-

Ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area.

-

Reactions in sealed vessels should be conducted with appropriate safety precautions, including the use of a blast shield.

Conclusion

The synthetic route detailed in this guide, proceeding from 3,5-dimethylpyridine via 5-methylnicotinic acid and its methyl ester, provides a reliable and scalable method for the preparation of high-purity this compound for research purposes. By understanding the chemical principles behind each step, researchers can confidently produce this valuable compound for their investigations into its biological and pharmacological properties.

References

-

Sabatini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(16), 4166-4169. [Link]

-

Kawano, S., Saito, K., & Yamada, T. (2018). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. Chemistry Letters, 47(5), 584-586. [Link]

-

Sabatini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. [Link]

-

Kawano, S., Saito, K., & Yamada, T. (2018). Amidation reaction of carboxylic acid with formamide derivative using SO>3>•pyridine. Keio University. [Link]

-

Karapetsas, A., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 29(35), e202300556. [Link]

-

Karapetsas, A., et al. (2023). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. ResearchGate. [Link]

-

LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

-

JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. [Link]

-

Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Wikipedia. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

-

Prasad, S., Raj, J., & Bhalla, T. C. (2007). Bench scale conversion of 3-cyanopyidine to nicotinamide using resting cells of Rhodococcus rhodochrous PA-34. ResearchGate. [Link]

-

Bains, W., & Hales, C. (2016). The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. Molecules, 21(7), 947. [Link]

-

Ke, Y., et al. (2021). The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility. Cytotherapy, 23(7), 634-643. [Link]

-

UnitsLab.com. (n.d.). Vitamin B3 (Niacin, Nicotinic acid). UnitsLab.com. [Link]

- Elling, C. (1942). Preparation of nicotinic acid amide. U.S.

-

Perrin, D. M., & Wang, P. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 12(11), 1366. [Link]

- Huzhou Hengyuan Biochem Technology Co Ltd. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.

- Jiangsu Zhongbang Pharmaceutical Co Ltd. (2012). Preparing method of 5-methylnicotinicacid.

-

Sheppard, T. (n.d.). Catalytic Amidation. University College London. [Link]

-

LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]

-

LookChem. (n.d.). Cas 884494-95-5,5-METHYLNICOTINOYL CHLORIDE. LookChem. [Link]

-

Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

-

IOSR Journal. (n.d.). Recent progress of Ammonium chloride as catalyst in organic synthesis. IOSR Journal of Applied Chemistry. [Link]

-

Wang, D., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Organic & Biomolecular Chemistry, 18(28), 5433-5437. [Link]

-

ResearchGate. (n.d.). Hexamminenickel(II) Chloride Synthesis. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Cellular Mechanism of Action of 5-Methylnicotinamide

Abstract

5-Methylnicotinamide (5-MN) is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). By targeting NNMT, 5-MN instigates a cascade of metabolic and signaling events, primarily centered around the modulation of cellular NAD+ homeostasis. This guide provides a comprehensive technical overview of the core mechanism of action of 5-MN in cellular models. We will dissect the molecular interactions, detail the downstream consequences, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals. This document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible investigation into the cellular effects of this compound.

Part 1: The Central Axis - 5-MN and its Primary Target, NNMT

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator at the intersection of cellular metabolism and epigenetic control.[1][2] Its primary function is to catalyze the methylation of nicotinamide (NAM), a form of vitamin B3 and a key precursor in the NAD+ salvage pathway. This reaction utilizes S-adenosylmethionine (SAM) as the universal methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[3][4][5]

The activity of NNMT has profound implications for cellular health and disease. By consuming NAM, NNMT directly impacts the pool of precursors available for NAD+ synthesis.[3][6] Furthermore, its consumption of SAM links it to the broader network of cellular methylation reactions. Upregulation of NNMT is observed in a variety of pathologies, including metabolic syndromes like obesity and diabetes, as well as numerous cancers, where it is often associated with tumor progression and metastasis.[1][3][4][7] This central role makes NNMT an attractive therapeutic target.

This compound (5-MN) is a potent and selective inhibitor of NNMT.[8][9] Structurally similar to the native substrate nicotinamide, 5-MN acts as a competitive inhibitor, binding to the active site of NNMT and preventing the methylation of NAM. This direct and specific inhibition is the initiating event for the cascade of cellular effects detailed in this guide.

Visualizing the Core Mechanism: 5-MN Inhibition of NNMT

The interaction between 5-MN, NNMT, and its substrates can be visualized as a direct competition at the enzyme's active site.

Caption: Competitive inhibition of NNMT by this compound.

Quantifying Inhibition: The In Vitro NNMT Assay

To validate the inhibitory potential of 5-MN, a direct enzymatic assay is the gold standard. The goal is to determine the half-maximal inhibitory concentration (IC50), a key parameter for any inhibitor. Commercially available kits provide a streamlined approach, often based on the detection of a product of the enzymatic reaction.[10][11][12][13][14]

Principle: A common method involves a coupled enzymatic reaction. NNMT methylates nicotinamide using SAM, producing SAH. The SAH is then hydrolyzed by SAH hydrolase to generate homocysteine. The free thiol group of homocysteine is then detected by a fluorescent probe.[10][13] The fluorescence intensity is directly proportional to NNMT activity. In the presence of an inhibitor like 5-MN, the signal is reduced.

Experimental Protocol: Fluorometric NNMT Inhibitor Screening Assay [10][12]

-

Reagent Preparation:

-

Prepare NNMT Assay Buffer. Warm to 37°C before use.

-

Reconstitute lyophilized reagents (e.g., NNMT enzyme, SAM, Enzyme-I/SAH Hydrolase) in Assay Buffer as per the manufacturer's instructions. Keep enzymes on ice.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 3x final concentration) in NNMT Assay Buffer.

-

Prepare a 3x stock of the substrate, Nicotinamide, in NNMT Assay Buffer.

-

Prepare the Thiol Detecting Probe working solution in DMSO immediately before use.

-

-

Assay Setup (96-well plate format):

-

Test Inhibitor Wells: 50 µL of 3x 5-MN dilution series.

-

Enzyme Control (100% Activity): 50 µL of NNMT Assay Buffer.

-

Inhibitor Control (Optional): 50 µL of a known NNMT inhibitor (e.g., 1-Methylnicotinamide).

-

Background Control: 75 µL of NNMT Assay Buffer (no enzyme mix added initially).

-

-

Enzyme Reaction:

-

Prepare a master mix of the NNMT Reaction Mix containing NNMT Enzyme, Enzyme-I (SAH Hydrolase), and SAM in NNMT Assay Buffer.

-

Add 75 µL of the NNMT Reaction Mix to the Test Inhibitor, Enzyme Control, and Inhibitor Control wells.

-

Add 25 µL of Nicotinamide substrate solution to all wells except the Background Control.

-

Mix thoroughly and incubate at 37°C for 15-30 minutes.

-

-

Signal Detection:

-

Stop the reaction by adding 50 µL of pre-chilled isopropanol.

-

Add 50 µL of the Thiol Detecting Probe working solution to all wells.

-

Incubate at room temperature for 5 minutes, protected from light.

-

Measure fluorescence using a plate reader at Ex/Em = 392/482 nm.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Calculate the percent inhibition for each 5-MN concentration: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_EnzymeControl)) * 100.

-

Plot the percent inhibition against the log of the 5-MN concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation: IC50 Values for NNMT Inhibitors

| Compound | IC50 (µM) | Assay Conditions | Reference |

| 5-Amino-1-methylquinolinium (NNMTi) | 1.2 | 50 µM SAM, 100 µM NCA | [15] |

| Bisubstrate Inhibitor (Compound 78) | 1.41 | N/A | [16] |

Part 2: The Primary Consequence - Reshaping Cellular NAD+ Metabolism

The inhibition of NNMT by 5-MN directly reroutes nicotinamide metabolism. By blocking the conversion of NAM to 1-MNA, 5-MN effectively increases the intracellular pool of NAM.[17] This surplus NAM becomes a readily available substrate for the NAD+ salvage pathway, the primary mechanism for NAD+ synthesis in mammalian cells.[6][18][19]

The NAD+ Salvage Pathway and the Role of 5-MN

The salvage pathway begins with the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[19] By increasing NAM availability, 5-MN treatment leads to a significant and measurable increase in cellular NAD+ levels.[17]

Visualization of the NAD+ Salvage Pathway Modulation

Caption: 5-MN inhibits NNMT, increasing NAM availability for the NAD+ salvage pathway.

Quantifying the Impact: Measurement of Intracellular NAD+ Levels

Verifying that 5-MN treatment increases cellular NAD+ is a critical step in confirming its mechanism of action. Both enzymatic cycling assays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are robust methods for this purpose.[20][21][22][23]

Principle (LC-MS/MS): This is the most sensitive and specific method. Cells are lysed, and metabolites are extracted. The extract is then separated by liquid chromatography, and the masses of the eluting compounds are analyzed by a mass spectrometer. By comparing the retention time and mass-to-charge ratio to a known NAD+ standard, precise quantification is achieved.[20][21]

Experimental Protocol: LC-MS/MS Quantification of Intracellular NAD+ [21][24]

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere.

-

Treat cells with various concentrations of 5-MN or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours). Prepare triplicate wells for each condition.

-

-

Metabolite Extraction:

-

Aspirate the culture medium and rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Immediately add 1 mL of pre-chilled (-80°C) extraction solvent (e.g., methanol:acetonitrile:water, 40:40:20) to each well to quench metabolism.

-

Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, containing the metabolites, to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Develop a chromatographic method to separate NAD+ from other cellular metabolites.

-

Optimize mass spectrometer settings for the detection of NAD+ (monitoring specific parent-to-daughter ion transitions).

-

Generate a standard curve using known concentrations of pure NAD+ to allow for absolute quantification.

-

-

Data Normalization and Analysis:

-

In a parallel set of wells, lyse the cells and perform a protein quantification assay (e.g., BCA or Bradford assay).

-

Normalize the measured NAD+ concentration to the total protein content for each sample.

-

Calculate the fold-change in NAD+ levels in 5-MN-treated cells compared to vehicle-treated controls.

-

Data Presentation: Effect of NNMT Inhibition on Cellular NAD+ Levels

| Cell Line | Treatment | Fold Increase in NAD+ (Mean ± SD) | Reference |

| Adipocytes | 5-amino-1MQ (NNMTi) | Significant Increase | [17] |

| Human Fibroblasts | 5 mM NAM | ~2-fold | [25] |

| Hepatocytes | 5 mM NAM | ~1.4-fold | [25] |

Part 3: Downstream Signaling - Activation of NAD+-Dependent Enzymes

The increase in cellular NAD+ concentration is not a metabolic endpoint but a powerful signaling event. NAD+ is an obligate co-substrate for a class of enzymes known as sirtuins (SIRTs), which are NAD+-dependent protein deacylases.[26][27][28] By boosting NAD+ levels, 5-MN treatment can lead to the activation of sirtuins, particularly SIRT1.[4][18]

SIRT1 plays a crucial role in regulating cellular metabolism, stress resistance, and longevity by deacetylating a wide range of protein targets, including transcription factors and metabolic enzymes.[18][28]

The 5-MN to SIRT1 Signaling Cascade

The mechanistic link is direct: inhibiting NNMT with 5-MN increases NAD+, which in turn enhances the enzymatic activity of SIRT1. This leads to the deacetylation of SIRT1's downstream targets.

Visualization of the 5-MN -> NAD+ -> SIRT1 Signaling Cascade

Caption: 5-MN activates SIRT1 by increasing cellular NAD+ levels.

Measuring the Outcome: Assessing Sirtuin Activity via Western Blot

A direct measure of sirtuin activity in cells involves quantifying the acetylation status of its known substrates.[29] A decrease in the acetylation of a SIRT1 target protein following 5-MN treatment provides strong evidence of pathway activation. Western blotting is the most common technique for this analysis.[29][30][31][32]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the acetylated form of a known SIRT1 target (e.g., acetyl-p53 at lysine 382). A second antibody, conjugated to an enzyme like HRP, is used for detection. The signal intensity, which corresponds to the amount of acetylated protein, is quantified. The membrane is often stripped and re-probed for the total amount of the target protein and a loading control (e.g., GAPDH or α-tubulin) for normalization.

Experimental Protocol: Western Blot for Acetylated p53 [30]

-

Sample Preparation and Lysis:

-

Treat cells with 5-MN or vehicle control as previously described.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail and, crucially, a deacetylase inhibitor (e.g., Trichostatin A, Sodium Butyrate) to preserve the in-vivo acetylation state.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against acetylated p53 (e.g., anti-Ac-p53-K382).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis:

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensity using software like ImageJ.

-

Strip the membrane and re-probe with an antibody for total p53 and then a loading control (e.g., β-actin) to normalize the data.

-

Compare the ratio of acetylated-p53 to total-p53 between control and 5-MN-treated samples.

-

Data Presentation: Expected Changes in Sirtuin Substrate Acetylation

| Target Protein | Expected Change with 5-MN | Cellular Function |

| p53 | ↓ Deacetylation | Apoptosis, Cell Cycle Arrest |

| PGC-1α | ↓ Deacetylation | Mitochondrial Biogenesis, Metabolism |

| NF-κB (p65) | ↓ Deacetylation | Inflammation |

| FOXO1 | ↓ Deacetylation | Stress Resistance, Metabolism |

Part 4: Broader Cellular and Therapeutic Implications

The mechanism of 5-MN extends beyond the NAD+-SIRT1 axis. By inhibiting NNMT, it also influences the cellular methylation potential by conserving the SAM pool. Furthermore, the product of the NNMT reaction, 1-MNA, is itself a biologically active molecule with roles in inflammation and vascular health, so its reduction can have independent effects.[33][34][35]

The combined effects of increased NAD+, sirtuin activation, and altered methylation status make 5-MN and other NNMT inhibitors promising therapeutic agents for a range of conditions:

-

Metabolic Diseases: By increasing energy expenditure and improving insulin sensitivity, NNMT inhibitors are being investigated for obesity and type 2 diabetes.[4][17][36]

-

Oncology: Upregulation of NNMT is a feature of many cancers, and its inhibition can suppress cancer cell proliferation and metastasis.[3][7][36]

-

Neurodegenerative Diseases: NAD+ depletion is implicated in neurodegeneration, and boosting NAD+ levels through NNMT inhibition is a potential neuroprotective strategy.[7][36]

Part 5: Conclusion

This compound exerts its primary mechanism of action through the potent and specific inhibition of Nicotinamide N-methyltransferase. This singular event triggers a cascade of well-defined cellular changes, beginning with the shunting of nicotinamide into the NAD+ salvage pathway. The resulting increase in cellular NAD+ levels enhances the activity of NAD+-dependent enzymes, most notably the sirtuins, leading to downstream changes in protein acetylation, gene expression, and cellular metabolism. The experimental frameworks provided in this guide offer a robust, self-validating system to investigate and confirm this mechanism in any relevant cellular model. Understanding this core pathway is essential for researchers working to harness the therapeutic potential of NNMT inhibition.

References

-

Pavan, E., et al. (2021). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. PubMed. [Link]

-

Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. PMC - NIH. [Link]

-

Bio-protocol. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol. [Link]

-

Frederick, D. W., et al. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Enzymology. [Link]

-

Li, Y., et al. (2024). Exploring NNMT: from metabolic pathways to therapeutic targets. PubMed. [Link]

-

Assay Genie. NNMT Inhibitor Screening Assay. Assay Genie. [Link]

-

Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. FirstWord Pharma. [Link]

-

Li, Y., et al. (2024). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. MDPI. [Link]

-

Gao, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]

-

Middleton-Davis, F., et al. (2022). Method for detecting acetylated PD-L1 in cell lysates. Protocols.io. [Link]

-

ImmuneChem. An Introduction to Immunoprecipitation of Acetylated Proteins. ImmuneChem. [Link]

-

McCarty, M. F. (2022). Nutraceutical activation of Sirt1: a review. Open Heart. [Link]

-

Middleton-Davis, F., et al. (2022). Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis. PLOS One. [Link]

-

McCarty, M. F. (2022). Nutraceutical activation of Sirt1: a review. PMC - PubMed Central. [Link]

-

Gao, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC - PubMed Central. [Link]

-

Kannt, A., et al. (2020). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]

-

van Haren, M. J., et al. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. [Link]

-

AffiGEN. AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. AffiGEN. [Link]

-

Gao, Y., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2019). Simplified de novo NAD+ and NAD+ salvage pathways. ResearchGate. [Link]

-

ResearchGate. (2024). Biosynthetic pathways of NAD+ in mammalian cells includes de novo. ResearchGate. [Link]

-

Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. PMC - PubMed Central. [Link]

-

Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. PMC. [Link]

-

Revollo, J. R., et al. (2013). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC - NIH. [Link]

-

Patsnap Synapse. (2024). What is N-1-methylnicotinamide used for?. Patsnap Synapse. [Link]

-

ResearchGate. (2023). Nicotinamide effects on Sirt5 activity depend on the type of acyl. ResearchGate. [Link]

-

Li, J., et al. (2024). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers in Physiology. [Link]

-

V. A. (2021). NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. PMC - PubMed Central. [Link]

-

Hong, S., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PMC - NIH. [Link]

-

Wikipedia. (2024). 1-Methylnicotinamide. Wikipedia. [Link]

-

Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. NIH. [Link]

-

Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC - NIH. [Link]

Sources

- 1. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.co.jp [abcam.co.jp]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tribioscience.com [tribioscience.com]

- 14. AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit | AffiGEN [affiassay.com]

- 15. NNMTi | TargetMol [targetmol.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]

- 19. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. openheart.bmj.com [openheart.bmj.com]

- 27. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Method for detecting acetylated PD-L1 in cell lysates â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 32. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]

- 33. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]

- 34. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 35. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-1-Methylquinolinium: A Potent and Selective Inhibitor of Nicotinamide N-Methyltransferase (NNMT)

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged from its historical classification as a simple metabolic enzyme to a pivotal regulator at the crossroads of cellular energy homeostasis, one-carbon metabolism, and epigenetic control.[1][2] Overexpression of NNMT is strongly correlated with a range of pathologies, including obesity, type 2 diabetes, various cancers, and neurodegenerative diseases.[3][4] This has positioned NNMT as a compelling therapeutic target for drug development. This technical guide provides an in-depth exploration of a leading small molecule NNMT inhibitor, 5-amino-1-methylquinolinium (5-amino-1MQ). We will dissect its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage NNMT inhibition as a therapeutic strategy.

A Note on Nomenclature: The subject of this guide is the synthetic, membrane-permeable small molecule 5-amino-1-methylquinolinium (5-amino-1MQ) . It is distinct from the natural enzymatic product of NNMT, 1-methylnicotinamide (1-MNA or MNA) , which acts as a weak product inhibitor with poor cellular permeability.[5]

Chapter 1: The Central Role of Nicotinamide N-Methyltransferase (NNMT) in Cellular Metabolism and Disease

The NNMT Enzymatic Reaction: A Critical Metabolic Nexus

NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (NAM, a form of Vitamin B3).[6] This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[6]

This single reaction has profound downstream consequences:

-

Regulation of the NAD+ Salvage Pathway: By consuming NAM, NNMT directly depletes the primary precursor for the NAD+ salvage pathway, which is the main route for NAD+ biosynthesis in mammalian cells.[3] NAD+ is an essential coenzyme for hundreds of redox reactions and a required substrate for critical signaling enzymes like sirtuins and PARPs.[1]

-

Modulation of Cellular Methylation Potential: The reaction consumes SAM and produces SAH. The ratio of SAM to SAH, known as the "methylation potential," dictates the activity of virtually all cellular methyltransferases, which are responsible for the methylation of DNA, RNA, histones, and other proteins.[3] Elevated NNMT activity can deplete the SAM pool, thereby influencing the cellular epigenetic landscape.[5]

Figure 1: The central role of NNMT in linking the NAD+ salvage pathway with one-carbon metabolism.

Rationale for NNMT as a Therapeutic Target

Overexpression of NNMT is a common feature in numerous disease states. The logic behind targeting this enzyme is compelling: by inhibiting NNMT, one can simultaneously address multiple pathological drivers.

-

Metabolic Diseases: In obesity and type 2 diabetes, elevated NNMT expression in adipose tissue and the liver is associated with increased fat accumulation and insulin resistance.[5][7] Inhibition of NNMT is hypothesized to increase energy expenditure, improve insulin sensitivity, and reduce lipogenesis.[8][9]

-

Oncology: Many cancers upregulate NNMT to support altered metabolic demands and promote metastasis.[2][3] By consuming SAM, NNMT can induce global DNA hypomethylation, leading to changes in gene expression that favor tumor growth.[5] Inhibiting NNMT can reduce cancer cell proliferation and tumorigenicity.

-

Aging and Regenerative Medicine: NAD+ levels decline with age, and this decline is linked to age-related dysfunction. NNMT activity increases with age, contributing to this NAD+ depletion.[1] Inhibition of NNMT has been shown to activate senescent muscle stem cells and improve the regenerative capacity of aged skeletal muscle in preclinical models.[9]

Chapter 2: 5-Amino-1-Methylquinolinium (5-amino-1MQ) as a Selective NNMT Inhibitor

Mechanism of Action

5-amino-1MQ is a small, membrane-permeable molecule designed to act as a competitive inhibitor at the nicotinamide binding site of the NNMT enzyme.[5] Unlike the natural product 1-MNA, its structure and properties are optimized for high potency and cellular activity.

The primary biochemical consequences of NNMT inhibition by 5-amino-1MQ are:

-

Decreased 1-MNA Production: Direct measurement of the enzyme's product, 1-MNA, serves as a robust biomarker of target engagement. Treatment of cells with 5-amino-1MQ leads to a significant, dose-dependent reduction in intracellular 1-MNA levels.[8]

-

Increased Intracellular NAD+: By preventing the consumption of NAM, 5-amino-1MQ shunts NAM back into the NAD+ salvage pathway. This results in a measurable increase in cellular NAD+ concentrations, which can enhance the activity of NAD+-dependent enzymes like sirtuins.[8][9]

-

Preservation of the SAM Pool: Inhibition of NNMT reduces the drain on the cellular SAM pool, thereby maintaining the cell's methylation potential. This can lead to the reversal of aberrant epigenetic changes associated with NNMT overexpression.[5][9]

Figure 2: Competitive inhibition of NNMT by 5-amino-1MQ at the nicotinamide binding site.

Quantitative Inhibitor Profile

The efficacy of an inhibitor is defined by its potency, selectivity, and cellular activity. 5-amino-1MQ has been characterized extensively, demonstrating a profile superior to that of the natural product inhibitor, 1-MNA.

| Parameter | 5-Amino-1-Methylquinolinium (5-amino-1MQ) | 1-Methylnicotinamide (1-MNA) |

| Type | Synthetic Small Molecule, Nicotinamide Analog | Natural Enzymatic Product |

| In Vitro IC₅₀ | 1.2 ± 0.1 µM[5] | 9.0 ± 0.6 µM[5] |

| Mechanism of Action | Competitive at NAM binding site[5] | Product Inhibition[5] |

| Cellular Permeability | High[5][8] | Poor[5] |

| Cellular EC₅₀ (1-MNA reduction) | ~2.3 µM[10] | Not effective |

| Selectivity | High selectivity over other methyltransferases[8] | Specific to the NNMT reaction |

| In Vivo Efficacy | Reverses diet-induced obesity in mice[6][8] | Limited due to poor permeability/stability[5] |

Table 1: Comparative analysis of 5-amino-1MQ and 1-MNA as NNMT inhibitors.

Chapter 3: Preclinical Evaluation of 5-Amino-1-Methylquinolinium

The therapeutic potential of 5-amino-1MQ is supported by robust preclinical data from both cell-based assays and animal models of metabolic disease.

In Vitro Characterization in Adipocytes

The 3T3-L1 pre-adipocyte cell line is a cornerstone model for studying adipogenesis and fat metabolism. The choice to use this system is based on its ability to differentiate into mature, lipid-accumulating adipocytes, which are a primary site of NNMT activity in metabolic disease.

-